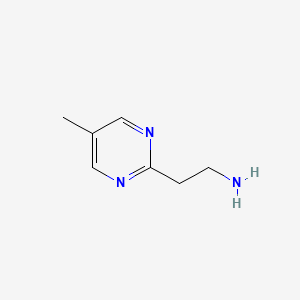
2-(5-Methylpyrimidin-2-yl)ethan-1-amine
説明
2-(5-Methylpyrimidin-2-yl)ethan-1-amine, also known as MPEA, is a novel organic compound with potential implications in various fields of research and industry. It has a molecular weight of 137.18 g/mol .
Molecular Structure Analysis
The molecular formula of 2-(5-Methylpyrimidin-2-yl)ethan-1-amine is C7H11N3 . The InChI code for this compound is 1S/C7H11N3/c1-6-4-9-7(2-3-8)10-5-6/h4-5H,2-3,8H2,1H3 .Physical And Chemical Properties Analysis
2-(5-Methylpyrimidin-2-yl)ethan-1-amine is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用
Synthesis and Structure-Activity Relationship in Novel Derivatives
Negoro et al. (2012) examined the synthesis and structure-activity relationship of 4-amino-2-phenylpyrimidine derivatives as agonists for GPR119. One compound, 2-(4-bromophenyl)-6-methyl-N-[2-(1-oxidopyridin-3-yl)ethyl]pyrimidin-4-amine, demonstrated significant improvement in glucose tolerance in mice after oral administration and showcased favorable pharmacokinetic profiles in rats (Negoro et al., 2012).
Pharmacological Evaluation of Isoquinolinones and 3-Aryl-2-pyridones
Matsui et al. (1992) synthesized and pharmacologically evaluated a series of 1,2-dihydro-1-[(5-methyl-1-imidazol-4-yl)methyl]-2-oxopyridine 5-HT3 antagonists. The study identified key pharmacophoric elements and explored the steric limitations of the aromatic moiety, leading to the discovery of compounds with potent activity in inhibiting Bezold-Jarisch reflex in rats (Matsui et al., 1992).
Carcinogenicity Evaluation in Nitrosourea Derivatives
Berger et al. (1988) conducted a long-term toxic evaluation of several N-nitroso derivatives, including 1-(4-amino-2-methylpyrimidine-5-yl)-methyl-3-(2-chloroethyl)-3-nitrosoureahydrochloride. The study found significantly increased tumor risks in the lung and adrenal gland for some of these agents, highlighting the carcinogenic potential of these compounds (Berger et al., 1988).
Biochemical and Biological Properties of Nitrosourea and D-Glucopyranose Derivatives
Nagourney et al. (1978) compared the biological and biochemical properties of 1-(4-amino-2-methylpyrimidin-5-yl)methyl-3-(2-chloroethyl)-3-nitrosourea and 2-[3-(2-chloroethyl)-3-nitrosoureido]-D-glucopyranose, discovering significant differences in myelotoxicity at therapeutic doses and providing insights into the chemical properties of these compounds (Nagourney et al., 1978).
Safety And Hazards
The compound has been classified with the signal word “Danger” and is associated with the following hazard statements: H302, H315, H318, H335 . The precautionary statements associated with this compound include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
特性
IUPAC Name |
2-(5-methylpyrimidin-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-4-9-7(2-3-8)10-5-6/h4-5H,2-3,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTLAFKDTSDYTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methylpyrimidin-2-yl)ethan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



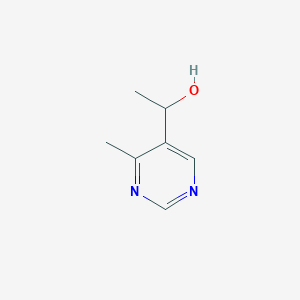
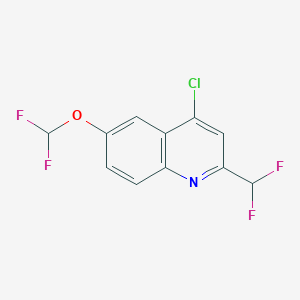
![N-ethyl-4H-chromeno[4,3-d][1,3]thiazol-2-amine](/img/structure/B1428853.png)
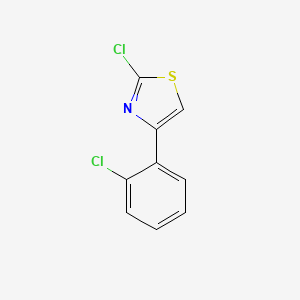
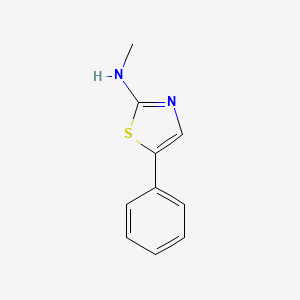
![4,4-Dimethyl-2-[(trimethylsilyl)oxy]pentanenitrile](/img/structure/B1428857.png)
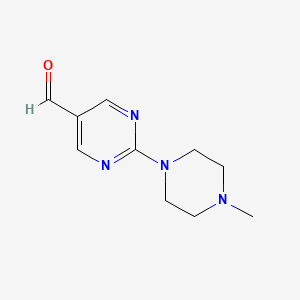
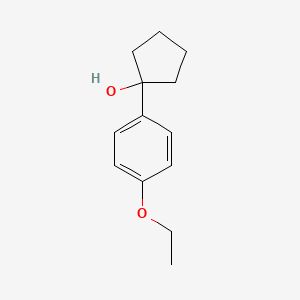
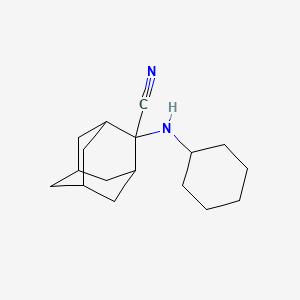
![2-[4-(Trifluoromethyl)phenyl]cyclohexan-1-amine](/img/structure/B1428863.png)
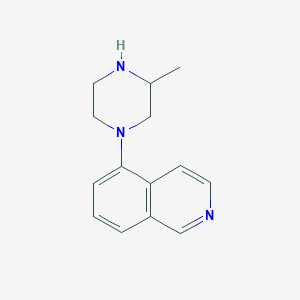
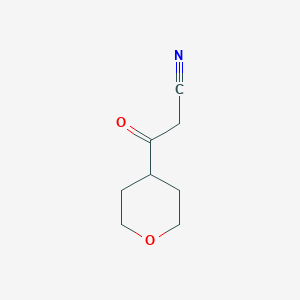
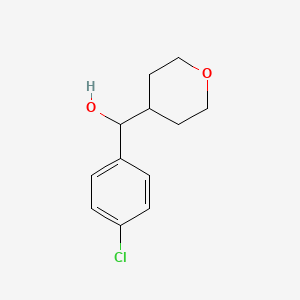
![6-[(4-Aminocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B1428869.png)